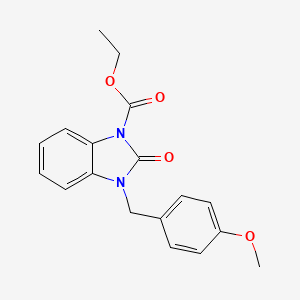

2-(3-Bromo-5-isoxazolyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

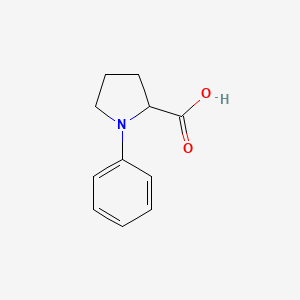

“2-(3-Bromo-5-isoxazolyl)oxirane” is a compound that contains an isoxazole ring and an oxirane ring . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . Oxirane, also known as an epoxide, is a three-membered ring structure in which one of the vertices is an oxygen and the other two are carbons .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Epoxides can also be synthesized by the treatment of a halohydrin with a base .Molecular Structure Analysis

The molecular structure of “this compound” includes an isoxazole ring and an oxirane ring . The isoxazole ring is a five-membered heterocyclic ring that contains an oxygen atom and a nitrogen atom . The oxirane ring is a three-membered ring that contains an oxygen atom and two carbon atoms .Chemical Reactions Analysis

Isoxazole rings can undergo a variety of chemical reactions . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Applications De Recherche Scientifique

Synthesis and Structure Analysis

2-(3-Bromo-5-isoxazolyl)oxirane is involved in the synthesis and structure analysis of complex chemical compounds. For instance, isomeric pentacoordinate 1,2-oxastibetanes bearing the Martin ligand were synthesized using bromo(2-hydroxyalkyl)stiboranes, and the structural properties of these compounds were studied using X-ray crystallographic analysis and NMR spectroscopy. The thermolysis of these compounds resulted in the formation of oxiranes, demonstrating the chemical versatility and reactivity of such structures (Uchiyama, Kano, & Kawashima, 2003).

Role in Chemical Reactions and Synthesis of Compounds

The compound is also integral to the synthesis of other complex molecules. For instance, it was used in the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was then reacted with various nucleophiles for potential anticancer evaluation (Gouhar & Raafat, 2015). Similarly, trans-5-aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol were synthesized via the intramolecular opening of an oxirane ring, indicating the utility of oxirane structures in synthesizing complex chemical compounds (Ito & Sato, 1990).

Chemical Transformations and Pharmacological Applications

Further, the compound is involved in complex chemical transformations. For instance, the regioselective epoxide ring-opening reaction was optimized for the stereospecific scale-up synthesis of BMS-960, indicating the importance of such structures in medicinal chemistry (Hou et al., 2017). Additionally, the treatment of oximes with hypervalent iodine was shown to lead to substituted isoxazoles, demonstrating the compound's role in creating diverse chemical structures with potential pharmacological applications (Jawalekar et al., 2011).

Orientations Futures

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “2-(3-Bromo-5-isoxazolyl)oxirane” and similar compounds may have potential applications in drug discovery and other fields.

Mécanisme D'action

Mode of action

The mode of action of isoxazoles and oxiranes can vary widely. For example, some isoxazoles act through a (3 + 2) cycloaddition reaction . Oxiranes, on the other hand, can react with nucleophiles in a process known as ring-opening, which can lead to various biological effects .

Result of action

The molecular and cellular effects of isoxazoles and oxiranes can be diverse, ranging from anti-tumor, antibacterial, anti-oxidative, to anti-viral activities .

Propriétés

IUPAC Name |

3-bromo-5-(oxiran-2-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-5-1-3(9-7-5)4-2-8-4/h1,4H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUMNQDSSAUUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=NO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2641811.png)

![1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2641815.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2641817.png)

![(Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2641819.png)

![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2641825.png)